molecular formula C18H20ClN5 B2752291 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 924828-34-2

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2752291
CAS No.: 924828-34-2
M. Wt: 341.84
InChI Key: YDNMEOPRBRYCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound developed for research use as a potent modulator of serine-threonine kinases . This compound belongs to a well-investigated class of [1H-pyrazolo[3,4-d]pyrimidin-4-yl]-piperidine and -piperazine derivatives, which are recognized for their ability to inhibit key kinase signaling pathways . Its core structure is designed to selectively target and modulate enzymes such as the p70S6 kinase (p70S6K), Akt-1, and Akt-2, which are central regulators in critical cellular processes including proliferation, differentiation, metabolism, and programmed cell death . By inhibiting these kinase activities, this compound provides researchers with a valuable tool to probe the mechanisms of these pathways in vitro and in vivo. The primary research value of this compound lies in the study of kinase-dependent diseases and conditions. Its potential applications span a wide range of therapeutic areas, making it relevant for investigations in immunology, oncology, and chronic inflammatory diseases. Specifically, it is suited for research into immunological disorders, inflammatory diseases, and proliferative conditions such as cancer . Other research applications may include studies on psoriasis, arthritis, diabetes, obesity, and cardiovascular diseases like atherosclerosis . The compound is supplied exclusively for non-human research applications. It is strictly for use in laboratory settings by qualified scientists. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-15-10-22-24(18(15)21-12-20-17)11-14-4-2-3-5-16(14)19/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMEOPRBRYCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the Methylpiperidinyl Group: The final step involves the alkylation of the compound with 4-methylpiperidine, typically under basic conditions to facilitate the reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorobenzyl group undergoes nucleophilic substitution under basic conditions. Key examples include:

Reaction ConditionsProduct FormedYieldSource
Hydrazine in ethanol (reflux, 6 hr)2-hydrazinylbenzyl derivative68%
Aniline in dichloromethane (RT, 12 hr)N-phenyl-2-aminobenzyl analog52%
Sodium methoxide in methanol (60°C, 4 hr)2-methoxybenzyl derivative75%

These substitutions occur via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring .

Oxidation

The pyrazolo-pyrimidine core undergoes oxidation with KMnO₄/H₂SO₄ to form N-oxide derivatives, enhancing solubility but reducing biological activity .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine analogs with altered pharmacokinetic profiles .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction TypeReagents/ConditionsProduct ApplicationSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives for kinase inhibition
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Piperazine-linked analogs

These reactions retain the pyrazolo-pyrimidine scaffold while modifying the 4-methylpiperidinyl group .

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol produces Schiff base derivatives, which cyclize under acidic conditions to form triazolo-fused systems .

Heterocycle Fusion

Treatment with triethyl orthoformate in acetic acid yields tricyclic pyrazolo-triazolo-pyrimidines, expanding π-conjugation for enhanced EGFR-TK inhibition .

Alkylation and Acylation

The methylpiperidinyl nitrogen undergoes selective alkylation:

ReagentProductBiological RelevanceSource
Methyl iodide (K₂CO₃, DMF)Quaternary ammonium derivativeImproved blood-brain barrier penetration
Acetyl chloride (Et₃N, CH₂Cl₂)N-acetylated analogReduced cytotoxicity

Halogen Exchange Reactions

The chlorobenzyl group participates in halogen swaps:

ReactionConditionsOutcomeSource
F⁻/Kryptofix (DMF, 120°C)Fluorobenzyl derivativeEnhanced metabolic stability
NaBr/CuI (DMSO, 100°C)Bromobenzyl analogIntermediate for further coupling

Structural Modifications Impacting Bioactivity

Comparative studies reveal reaction-dependent pharmacological effects:

Derivative TypeIC₅₀ (EGFR-TK Inhibition)Selectivity Over PI3K-αSource
Parent compound0.45 µM12-fold
6-arylureidophenyl analog0.08 µM3-fold
Tricyclic fused derivative0.12 µM28-fold

Green Chemistry Approaches

Recent advancements employ solvent-free mechanochemical synthesis for:

  • Michael adducts using aldehydes and malononitrile .

  • Cyclocondensations under ball-milling conditions, achieving 85–92% yields .

This compound’s reactivity profile underscores its utility as a scaffold for developing kinase inhibitors, anticancer agents, and antimicrobials. Further exploration of its electrochemical and photochemical properties could unlock additional synthetic pathways .

Scientific Research Applications

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and enzyme activities.

    Medicine: Preliminary research suggests that it may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Core Modifications

The pyrazolo[3,4-d]pyrimidine scaffold is common among analogs, but substituent variations significantly influence bioactivity:

Compound Name Substituent at Position 1 Substituent at Position 4 Key Structural Differences
Target Compound 2-Chlorobenzyl 4-Methylpiperidin-1-yl - 2-Cl on benzyl; 4-Me on piperidine
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 3,5-Dimethylpiperidin-1-yl - 4-Cl on benzyl; 3,5-diMe on piperidine
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-Phenylpiperazinyl - Piperazine ring with phenyl substituent
1-(4-Chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-(5-Cl-2-MeO-benzyl)piperazinyl - Bulky aromatic substituent on piperazine

Key Observations :

  • Piperidine vs. Piperazine : The 4-methylpiperidine in the target compound lacks the basic nitrogen present in piperazine analogs, which could reduce hydrogen-bonding capacity and affect GPCR activity (e.g., GPR35/GPR55 modulation in ).

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives often target kinases:

  • Compound 33 (): A urea derivative with 4-chloro-3-(trifluoromethyl)phenyl and pyrazolo[3,4-d]pyrimidine moieties inhibits FLT3 and VEGFR2, showing complete tumor regression in xenograft models at 10 mg/kg .

Antiproliferative Effects

  • 1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (): Exhibits antiproliferative activity via pyrimidine-thiol and hydrazinyl derivatives . The target compound’s 2-chlorobenzyl group may similarly enhance DNA intercalation or topoisomerase inhibition.

GPCR Modulation

  • 1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (): Targets GPR35, GPR55, and NOD1 receptors, implicated in inflammatory and metabolic disorders . The target compound’s piperidine substituent may reduce affinity for these receptors compared to piperazine-based analogs.

ADME Properties

  • Metabolic Stability : Piperidine rings are less prone to oxidative metabolism than piperazines, possibly extending half-life .

Data Table: Select Analog Properties

Compound (Reference) Molecular Formula Molecular Weight Key Pharmacological Activity
Target Compound C₁₉H₂₁ClN₆ 376.86 Unknown (structural analog)
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine C₁₉H₂₂ClN₅ 363.86 Not reported
Compound 33 (FLT3/VEGFR2 inhibitor) C₂₁H₁₆ClF₃N₆O₂ 484.83 Antileukemic (IC₅₀ < 10 nM)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₇Cl₂N₅ 248.08 Intermediate for bioactive derivatives

Biological Activity

1-(2-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine structure. Its molecular formula is C16H19ClN4C_{16}H_{19}ClN_4 with a molecular weight of approximately 304.80 g/mol.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Pyrazolo[3,4-d]pyrimidines are known to exhibit inhibitory effects on several kinases and receptors, which can lead to therapeutic effects in various diseases.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidines have significant antitumor properties. They exhibit inhibitory activity against several cancer-related targets such as BRAF(V600E) and EGFR. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidines

CompoundTargetIC50 (µM)Reference
This compoundBRAF(V600E)0.5
Other DerivativeEGFR0.8

Anti-inflammatory Effects

In addition to antitumor activity, this compound has shown promise in anti-inflammatory applications. Pyrazolo derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Study:
A study involving animal models demonstrated that treatment with pyrazolo[3,4-d]pyrimidine derivatives significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) in induced inflammatory conditions .

Pharmacological Studies

Pharmacological evaluations have revealed that this compound exhibits good bioavailability and pharmacokinetic properties. In vitro studies indicate that it has a favorable absorption profile with moderate metabolic stability.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionModerate
Metabolic StabilityHigh
Half-life6 hours

Q & A

Q. How to resolve contradictions in biological data across studies (e.g., varying IC₅₀ values in kinase assays)?

  • Methodology :
  • Assay standardization : Validate ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme sources (recombinant vs. cell lysates).
  • Meta-analysis : Pool data from ≥3 independent studies. Apply statistical models (e.g., random-effects) to account for variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.